molecular formula C18H16N2O2 B7468553 N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide

Cat. No. B7468553
M. Wt: 292.3 g/mol
InChI Key: QQHIICFLLPZCSH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. In

Mechanism of Action

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate neurotransmitter, and blocks the channel pore from opening. This leads to a reduction in the flow of ions across the membrane, and a decrease in the excitatory effects of glutamate on the neuron. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is important for its selectivity and potency.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects on the central nervous system. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to inhibit the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to protect neurons from excitotoxicity, a process by which excessive activation of glutamate receptors leads to cell death.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GluA2 subunit of the AMPA receptor, its ability to block the excitatory effects of glutamate on AMPA receptors, and its potential therapeutic applications for neurological disorders. However, there are also some limitations to its use, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to investigate the role of AMPA receptors in neurological disorders and to develop new therapeutic agents. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide as a tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory could lead to a better understanding of the mechanisms underlying these processes, and to the development of new treatments for cognitive disorders.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 3,5-dimethylphenylacetonitrile with ethyl oxalyl chloride to form ethyl 3,5-dimethylphenylacetate, which is then reacted with 2-aminoacetophenone to form N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide. The yield of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the use of different solvents and catalysts.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been widely used in scientific research as a tool to study the function of AMPA receptors in the central nervous system. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which can be used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been used to study the effects of drugs and other compounds on AMPA receptor function, as well as to investigate the mechanisms underlying neurological disorders such as epilepsy and stroke.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)19-18(22)15-10-17(21)20-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHIICFLLPZCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide

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